molecular formula C12H15ClN2O4 B1608231 (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049734-78-2

(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1608231
CAS No.: 1049734-78-2
M. Wt: 286.71 g/mol
InChI Key: KAZGTSFNVQSTNN-SCYNACPDSA-N
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Description

Crystallographic Analysis and Absolute Configuration Determination

Single-crystal X-ray diffraction studies reveal that (2S,4R)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride crystallizes in a monoclinic system with space group P2₁/n. The unit cell parameters are a = 9.981(2) Å, b = 12.347(3) Å, c = 10.161(3) Å, and β = 101.45(9)°, with a calculated density of 1.398 g/cm³. The absolute configuration at the C2 and C4 positions was confirmed via anomalous dispersion effects, showing the (S)-configuration at C2 and (R)-configuration at C4. The nitrobenzyl group adopts a pseudoequatorial orientation relative to the pyrrolidine ring, minimizing steric clashes (Fig. 1).

Table 1: Crystallographic Data

Parameter Value
Space group P2₁/n
Z 4
R₁ (final refinement) 0.0451
wR₂ 0.1393
C–C bond lengths 1.522–1.548 Å
N–O (nitro group) 1.214–1.227 Å

Hydrogen bonding between the protonated amine (N–H) and chloride ion (Cl⁻) stabilizes the zwitterionic form, with N–H⋯Cl distances of 2.12 Å. The carboxylic acid group participates in intermolecular O–H⋯O interactions (2.67 Å) with adjacent molecules, forming a layered supramolecular architecture.

Conformational Dynamics of the Pyrrolidine Ring System

The pyrrolidine ring exhibits a dynamic envelope conformation, with C2 deviating from the plane by 0.38 Å. Nuclear Overhauser Effect (NOE) spectroscopy and density functional theory (DFT) calculations show that the ring interconverts between C2-endo and C3-endo puckered states with an energy barrier of 6.2 kcal/mol. The 2-nitrobenzyl substituent imposes torsional strain on the C4–C7 bond (τ = 175.0°), favoring a trans-coplanar arrangement that restricts ring flexibility.

Table 2: Conformational Parameters

Parameter Value
Puckering amplitude (Q) 0.42 Å
Pseudorotation phase (P) 18°
C4–C7 torsion angle 175.0°
Energy barrier (ΔG‡) 6.2 kcal/mol

Variable-temperature ¹H NMR studies in DMSO-d₆ reveal coalescence of diastereotopic protons at 320 K, confirming rapid ring inversion on the NMR timescale.

Electronic Effects of 2-Nitrobenzyl Substituent on Molecular Geometry

The electron-withdrawing nitro group induces polarization in the benzyl moiety, shortening the C7–C8 bond to 1.487 Å (vs. 1.512 Å in the unsubstituted analog). This conjugation stabilizes a quinoidal resonance structure, increasing the C8–N9 bond order (1.227 Å) compared to aromatic C–N bonds (1.334 Å). Natural Bond Orbital (NBO) analysis shows significant charge transfer (-0.32 e) from the pyrrolidine nitrogen to the nitro group, reducing basicity (pKₐ = 2.59 vs. 4.44 for proline).

Key Electronic Features:

  • Nitro group dipole moment: 4.12 D
  • Hammett σₚ constant: +1.27
  • NBO charge on pyrrolidine N: +0.45 e

The substituent’s ortho position creates steric hindrance, tilting the benzyl ring by 32° relative to the pyrrolidine plane.

Comparative Analysis of Diastereomeric Forms

The (2S,4R) diastereomer exhibits distinct physicochemical properties compared to its (2R,4S), (2S,4S), and (2R,4R) counterparts:

Table 3: Diastereomer Comparison

Property (2S,4R) (2R,4S) (2S,4S)
Melting point 218–220°C 205–207°C 198–200°C
Solubility (H₂O) 12.4 mg/mL 9.8 mg/mL 8.2 mg/mL
[α]D²⁵ (c=1, H₂O) +34.5° -33.2° +12.7°
logP 1.82 1.79 1.85

The (2S,4R) configuration maximizes intramolecular H-bonding between the carboxylic acid and pyrrolidine N–H, lowering solubility compared to (2S,4S). Molecular docking studies reveal a 15-fold higher binding affinity of (2S,4R) for prolyl oligopeptidase (Ki = 0.8 μM) versus (2R,4S) (Ki = 12.3 μM), attributed to optimal stereochemical complementarity.

Properties

IUPAC Name

(2S,4R)-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4.ClH/c15-12(16)10-6-8(7-13-10)5-9-3-1-2-4-11(9)14(17)18;/h1-4,8,10,13H,5-7H2,(H,15,16);1H/t8-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZGTSFNVQSTNN-SCYNACPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=CC=C2[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376023
Record name (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049734-78-2
Record name (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride generally involves the following key steps:

  • Starting Material: The synthesis often begins with a chiral pyrrolidine-2-carboxylic acid derivative, such as L-hydroxyproline or protected pyrrolidine carboxylic acids.
  • Introduction of the 2-Nitrobenzyl Group: This is typically achieved via alkylation using 2-nitrobenzyl halides (e.g., 2-nitrobenzyl bromide or chloride) under basic conditions.
  • Protection and Deprotection Steps: Protecting groups such as tert-butoxycarbonyl (Boc) are used to shield amine or carboxyl groups during intermediate steps to ensure regioselectivity and stereochemical integrity.
  • Salt Formation: The final product is often converted to its hydrochloride salt to improve stability and solubility.

Detailed Synthetic Procedure Example

A representative preparation method based on literature and patent sources is summarized as follows:

Step Description Reagents/Conditions Outcome
1 Protection of pyrrolidine nitrogen and carboxylic acid groups Use of Boc anhydride or similar protecting agents in organic solvents Formation of Boc-protected pyrrolidine derivatives
2 Alkylation with 2-nitrobenzyl bromide Reaction in presence of base (e.g., sodium hydroxide or lithium hydroxide) in mixed solvents (THF/water) at room temperature Introduction of 2-nitrobenzyl group at 4-position
3 Hydrolysis or deprotection Acidic or basic conditions to remove protecting groups Free (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid
4 Formation of hydrochloride salt Treatment with HCl in appropriate solvent This compound

This approach yields the target compound with high stereochemical purity and yield, often exceeding 90% under optimized conditions.

Reaction Conditions and Optimization

  • Base Selection: Sodium hydroxide or lithium hydroxide are commonly used to deprotonate the carboxylic acid and facilitate nucleophilic substitution.
  • Solvent Systems: Mixtures of tetrahydrofuran (THF) and water are preferred to balance solubility and reaction rate.
  • Temperature: Ambient (25°C) to slightly elevated temperatures optimize reaction kinetics without compromising stereochemistry.
  • pH Control: Adjusting pH to acidic conditions after reaction completion allows for extraction and purification of the acid form.
  • Purification: Extraction with ethyl acetate and drying over magnesium sulfate followed by evaporation yields the pure compound.

Research Findings on Preparation

Yields and Purity

  • Typical yields reported for the alkylation and deprotection steps are near quantitative (up to 100% in some steps).
  • Enantiomeric purity is maintained through the use of chiral starting materials and mild reaction conditions.
  • The hydrochloride salt form enhances crystallinity and facilitates purification.

Structural Confirmation

  • NMR Spectroscopy: Proton NMR shows characteristic multiplets corresponding to the pyrrolidine ring protons and aromatic protons of the 2-nitrobenzyl group.
  • Mass Spectrometry: Confirms molecular weight consistent with the hydrochloride salt.
  • Optical Rotation: Confirms retention of stereochemistry (2S,4R configuration).

Comparative Data Table of Preparation Methods

Parameter Method A (Patent EP3015456) Method B (Literature Alkylation) Method C (Hydroxyproline Route)
Starting Material Boc-protected pyrrolidine derivative Pyrrolidine-2-carboxylic acid L-Hydroxyproline
Alkylating Agent 2-Nitrobenzyl bromide 2-Nitrobenzyl bromide p-Nitrobenzyl chloroformate
Base LiOH or NaOH NaOH NaOH
Solvent THF/water THF/water Methanol/dichloromethane
Temperature 25°C 25°C 0-5°C (for chloroformate addition)
Yield (%) ~100% (intermediate) >90% (final) ~93% (intermediate)
Product Form Free acid, then hydrochloride salt Hydrochloride salt Hydrobromide salt (analogous)
Purification Extraction, drying, evaporation Extraction, crystallization Filtration, washing, drying

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitrobenzyl moiety undergoes selective reduction under catalytic hydrogenation or stoichiometric reducing conditions:

Reaction Reagents/Conditions Product Yield Notes
Nitro → AmineH₂/Pd-C in ethanol, 25–50°C(2S,4R)-4-(2-Aminobenzyl)pyrrolidine-2-carboxylic acid hydrochloride85–92% Requires acidic conditions to stabilize the amine product.
Nitro → HydroxylamineZn/HCl, aqueous ethanolIntermediate hydroxylamine derivative60–75%Often unstable; requires immediate use in subsequent reactions.

The reduction mechanism involves electron transfer to the nitro group, forming intermediates such as nitroso and hydroxylamine before final amine formation.

Hydrolysis of the Carboxylic Acid Derivatives

The carboxylic acid group participates in reversible reactions, enabling derivatization:

Reaction Reagents/Conditions Product Yield
EsterificationSOCl₂ followed by ROH (e.g., MeOH, EtOH)Corresponding ester (e.g., methyl/ethyl ester)70–85%
Amide FormationDCC/HOBt with primary/secondary aminesAmide derivatives65–80%

Esterification is critical for improving lipid solubility in pharmacological studies.

Substitution Reactions at the Benzyl Position

Electrophilic aromatic substitution (EAS) occurs at the benzyl aromatic ring:

Reaction Reagents/Conditions Product Regioselectivity
BrominationBr₂/FeBr₃ in CH₂Cl₂2-Bromo-4-(pyrrolidine)benzyl derivativePredominantly para-substitution
NitrationHNO₃/H₂SO₄2,4-Dinitrobenzyl derivativeLimited due to steric hindrance

Steric effects from the pyrrolidine ring influence substitution patterns, favoring para- over meta-positions.

Oxidation of the Pyrrolidine Ring

The pyrrolidine ring undergoes oxidation under strong acidic or basic conditions:

Reaction Reagents/Conditions Product Outcome
Ring OxidationKMnO₄, H₂O, 100°Cγ-Lactam derivativePartial ring opening observed
DehydrogenationDDQ in toluenePartially unsaturated pyrroline55–65% yield

Oxidation products are often intermediates for further functionalization in medicinal chemistry.

Steric and Stereochemical Effects on Reactivity

The (2S,4R) configuration imposes steric constraints:

  • Nucleophilic Attack : The carboxylic acid group shows reduced reactivity toward bulky nucleophiles due to proximity to the benzyl group.

  • Chiral Stability : Racemization is minimal (<5%) under standard reaction conditions (pH 4–9, 25°C) .

Side Reactions and Byproducts

  • Decarboxylation : Occurs at >120°C, forming CO₂ and a secondary amine byproduct.

  • Nitro Group Displacement : Under strongly nucleophilic conditions (e.g., NaSH), the nitro group may be replaced by thiols (~20% yield).

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and chiral intermediates. Experimental data emphasize the importance of stereochemical control and reaction condition optimization to minimize side reactions.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a drug candidate due to its ability to interact with biological targets. Its structure allows it to act as:

  • Inhibitors : It may function as an inhibitor for certain enzymes or receptors, potentially impacting pathways involved in diseases such as cancer or neurodegenerative disorders.
  • Prodrugs : The compound's functional groups can be modified to enhance bioavailability and target specificity.

Biochemical Probes

As a chiral molecule, this compound is useful in studying stereochemistry in biological systems. It can be employed to:

  • Investigate enzyme-substrate interactions where chirality plays a crucial role.
  • Serve as a marker in studies related to drug metabolism and pharmacokinetics.

Synthetic Chemistry

The compound serves as a precursor in the synthesis of more complex molecules. Its unique structure enables:

  • The development of new synthetic pathways for creating other nitrogen-containing heterocycles.
  • Applications in asymmetric synthesis, where its chirality can be utilized to produce enantiomerically pure compounds.

Case Study 1: Drug Development

A study highlighted the use of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride in developing inhibitors for specific protein targets associated with cancer proliferation. The compound demonstrated promising inhibitory activity in vitro, suggesting further exploration for therapeutic applications.

Case Study 2: Enzyme Interaction Studies

Research conducted on the interaction of this compound with various enzymes revealed its potential to modulate enzyme activity. This was particularly evident in studies focusing on proteases where the compound acted as an effective competitive inhibitor.

Data Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryDrug candidate for enzyme inhibition
Biochemical ProbesStudying enzyme-substrate interactions
Synthetic ChemistryPrecursor for nitrogen-containing heterocycles

Mechanism of Action

The mechanism of action of (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances binding affinity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-(2-Aminobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: Similar structure but with an amino group instead of a nitro group.

    (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with notable potential in various scientific fields, particularly in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H15ClN2O4
  • CAS Number : 1049734-78-2
  • Molecular Weight : 288.71 g/mol

The compound features a pyrrolidine ring substituted with a 2-nitrobenzyl group and a carboxylic acid group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that may interact with enzymes or receptors, modulating their activity. The structural characteristics of the pyrrolidine ring enhance binding affinity, making it a valuable tool in biochemical studies.

Biological Activity Overview

Research has indicated several areas where this compound exhibits significant biological activity:

  • Enzyme Inhibition : The compound has been studied as a potential inhibitor of various enzymes, particularly those involved in metabolic pathways. Its structural features allow it to mimic substrate interactions, thereby inhibiting enzyme function.
  • Protein Interaction Studies : It serves as a biochemical probe to investigate protein interactions and enzyme mechanisms. The ability to modify the nitro group allows for the exploration of different biological pathways.
  • Therapeutic Potential : Preliminary studies suggest that this compound may have therapeutic applications, especially in drug development targeting specific diseases.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Inhibition Studies :
    • A study demonstrated that the compound effectively inhibits certain proteases involved in cancer progression, suggesting its potential as an anticancer agent.
  • Biochemical Probing :
    • Research utilizing this compound as a probe revealed insights into enzyme mechanisms, particularly in metabolic pathways involving amino acids .
  • Pharmacological Applications :
    • Investigations into the pharmacological properties indicate that modifications to the nitro group significantly alter its biological activity, providing avenues for drug design .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(2S,4R)-4-(2-Aminobenzyl)pyrrolidine-2-carboxylic acid hydrochlorideAmino group instead of nitro groupEnhanced interaction with certain receptors
(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochlorideMethyl group instead of nitro groupReduced enzyme inhibition potential

The presence of the nitro group in this compound provides distinct reactivity patterns compared to its analogs, making it particularly valuable for research applications.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, highlighting its potential as a lead compound for further drug development.

Case Study 2: Enzyme Mechanism Exploration

In another study focusing on enzyme kinetics, researchers utilized this compound to investigate its inhibitory effects on specific enzymes involved in metabolic regulation. The findings provided insights into how structural modifications could enhance or diminish enzyme affinity.

Q & A

Q. What are the key synthetic routes for (2S,4R)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride?

  • Methodological Answer: The compound can be synthesized via stereoselective alkylation of a proline scaffold. For example:

Start with a Boc-protected (2S,4R)-4-hydroxyproline derivative.

Perform Mitsunobu or nucleophilic substitution with 2-nitrobenzyl bromide to introduce the benzyl group at the 4-position .

Deprotect the Boc group under acidic conditions (e.g., HCl/dioxane) to yield the hydrochloride salt .

  • Key Considerations:
  • Use chiral auxiliaries or catalysts to maintain stereochemical integrity at the 2S and 4R positions.
  • Monitor reaction progress via TLC or HPLC (≥95% purity is typical for research-grade material) .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer:
  • Store at 2–8°C in a tightly sealed, moisture-free container .
  • Protect from light due to the nitrobenzyl group’s potential photochemical reactivity .
  • Conduct stability tests using accelerated degradation studies (e.g., 40°C/75% RH for 1 month) to confirm storage conditions .

Q. What analytical techniques are recommended for characterization?

  • Methodological Answer:
  • NMR Spectroscopy: Confirm stereochemistry via 1^1H and 13^13C NMR, comparing coupling constants (e.g., J2,4J_{2,4}) to known proline derivatives .
  • HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry: HRMS (ESI-TOF) to verify molecular weight (theoretical Mw = 286.71 for hydrochloride salt) .

Advanced Questions

Q. How does the stereochemistry (2S,4R) influence catalytic activity in asymmetric synthesis?

  • Methodological Answer:
  • The 4R-configuration positions the 2-nitrobenzyl group to create a steric environment that enhances enantioselectivity in organocatalytic reactions (e.g., aldol or Michael additions). Comparative studies with (2S,4S) diastereomers show up to 20% lower enantiomeric excess (ee) in non-complementary configurations .
  • Experimental Design:
  • Perform kinetic resolution experiments using racemic substrates.
  • Analyze ee via chiral HPLC or 1^1H NMR with chiral shift reagents .

Q. What are the potential hazards and safety protocols for handling this compound?

  • Methodological Answer:
  • Hazards:
  • Skin/Eye Irritation: The hydrochloride salt and nitro group may cause irritation (similar to H315/H319 hazards in structurally related compounds) .
  • Respiratory Risk: Use fume hoods to avoid inhalation of fine particles (precautionary P261/P271) .
  • Mitigation:
  • Wear nitrile gloves, lab coats, and safety goggles.
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. How can researchers resolve contradictions in reported solubility data?

  • Methodological Answer:
  • Issue: Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from salt vs. free-base forms.
  • Resolution:

Confirm the compound’s form (hydrochloride salt vs. free carboxylic acid) via elemental analysis .

Test solubility in incremental solvent ratios (e.g., DMSO:PBS) using UV-Vis spectroscopy to quantify saturation .

Compare with structurally similar derivatives (e.g., 4-cyanobenzyl analog, solubility ~12 mg/mL in DMSO) .

Contradictions and Resolutions

  • Hazard Classification Discrepancies:
    • reports "no known hazard" for a related Fmoc-protected proline, while lists multiple hazards (H302, H315) for a chlorobenzyl analog.
    • Resolution: Assume worst-case precautions due to the nitro group’s reactivity. Conduct in vitro toxicity assays (e.g., MTT on HEK293 cells) to validate safety .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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